molecular formula C6H9ClF3NO2 B2957110 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2470440-14-1

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2957110
CAS No.: 2470440-14-1
M. Wt: 219.59
InChI Key: FUOLTJNMTDUPOF-LCTAVRDOSA-N
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Description

“3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the Inchi Code 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound has been reported starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . The molecular weight of the compound is 219.59 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 219.59 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

1. Tumor Imaging in PET

The fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) variant of this compound has been synthesized for use in positron emission tomography (PET) for tumor delineation. This new tumor-avid amino acid showed promising results in PET imaging due to its high specific activity and synthesis efficiency (Shoup & Goodman, 1999).

2. Synthesis of Trifluoromethyl-substituted Analogues

The trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, which includes 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids. These analogues were created from 1,3-dibromoacetone dimethyl ketal, marking a significant advancement in the synthesis of such compounds (Radchenko et al., 2009).

3. Brain Tumor Detection

Syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues of FACBC were prepared for evaluating their effectiveness in imaging brain tumors using a rodent model. These radio-labeled amino acids were successful in imaging brain tumors, demonstrating their potential in medical diagnostic applications (Martarello et al., 2002).

4. Monofluoro-Substituted Amino Acid Synthesis

A monofluoro-substituted amino acid was synthesized as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This development presents a new approach in studying peptide structures and interactions (Tkachenko et al., 2014).

5. Stereoselective Synthesis for Peptide Applications

The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids was achieved, which can be incorporated into highly rigid beta-peptides. This represents a significant contribution to peptide chemistry, enhancing the understanding of peptide structures and functions (Izquierdo et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-3(10)2-5;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOLTJNMTDUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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